molecular formula C18H20N4O2 B4955116 6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4955116
M. Wt: 324.4 g/mol
InChI Key: WDLSKMIKIJGWNW-UHFFFAOYSA-N
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Description

6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an amino group, a butoxyphenyl group, and a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, and 4-butoxybenzaldehyde with malononitrile in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol under reflux conditions for several hours .

Industrial Production Methods

the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines .

Scientific Research Applications

6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors involved in cancer cell proliferation or inflammation. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its butoxyphenyl group, which can influence its biological activity and solubility properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-3-4-9-23-13-7-5-12(6-8-13)16-14(10-19)17(20)24-18-15(16)11(2)21-22-18/h5-8,16H,3-4,9,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLSKMIKIJGWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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